7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fascinating structure. Let’s break it down:
Pyrimidine Ring: The core structure contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms at the 1st and 3rd positions. Pyrimidines play essential roles in DNA and RNA as base components.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. Here are a couple of examples:
-
Heteroaromatization
- Refluxing compound 3 with triethyl orthoformate yields the [1,2,4]triazolo[1,5-c]pyrimidine .
- Reaction with acetyl chloride or chloroacetyl chloride forms compounds 4b and 4c, respectively.
-
One-Pot Synthesis
Industrial Production:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed from these reactions vary based on the reaction type and substituents.
Scientific Research Applications
Mechanism of Action
- The precise mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features, this compound stands out due to its specific substitution pattern and fused heterocyclic rings.
Similar Compounds: While I don’t have a direct list of similar compounds, other pyrimidines and triazolopyrimidines share structural similarities.
Properties
Molecular Formula |
C24H17ClN4O |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H17ClN4O/c25-17-12-10-15(11-13-17)22-20-21(28-24-26-14-27-29(22)24)18-8-4-5-9-19(18)30-23(20)16-6-2-1-3-7-16/h1-14,22-23H,(H,26,27,28) |
InChI Key |
INFYAOPXWAMCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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